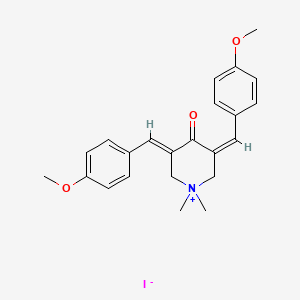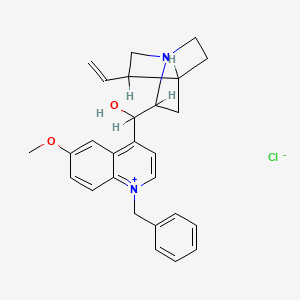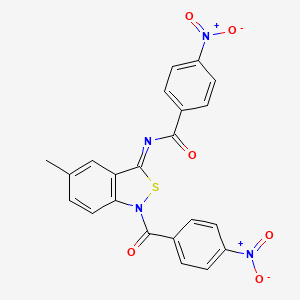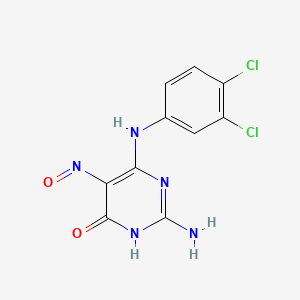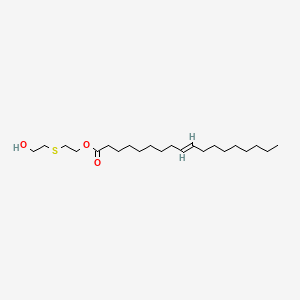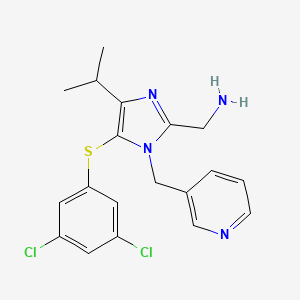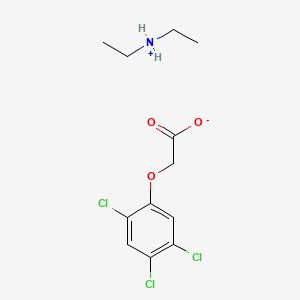
Diethylammonium (2,4,5-trichlorophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylammonium (2,4,5-trichlorophenoxy)acetate is a chemical compound with the molecular formula C12H16Cl3NO3. It is known for its applications in various fields, including agriculture and scientific research. The compound is derived from 2,4,5-trichlorophenoxyacetic acid, which is a type of chlorophenoxyacetic acid.
准备方法
Synthetic Routes and Reaction Conditions
Diethylammonium (2,4,5-trichlorophenoxy)acetate can be synthesized through the reaction of 2,4,5-trichlorophenoxyacetic acid with diethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
Diethylammonium (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenoxyacetates.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxyacetates .
科学研究应用
Diethylammonium (2,4,5-trichlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its effects on plant growth and development, particularly as a synthetic auxin.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
作用机制
The mechanism of action of diethylammonium (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts on auxin receptors in plants, mimicking the natural plant hormone auxin.
Pathways Involved: It influences various signaling pathways related to cell elongation, division, and differentiation, leading to altered plant growth and development.
相似化合物的比较
Similar Compounds
(2,4,5-trichlorophenoxy)acetic acid: The parent compound from which diethylammonium (2,4,5-trichlorophenoxy)acetate is derived.
Dimethylammonium (2,4,5-trichlorophenoxy)acetate: A similar compound with dimethylamine instead of diethylamine.
Triethylammonium (2,4,5-trichlorophenoxy)acetate: Another related compound with triethylamine.
Uniqueness
This compound is unique due to its specific interaction with auxin receptors and its effectiveness as a synthetic auxin. Its chemical structure allows for specific binding and activity, making it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
23819-11-6 |
|---|---|
分子式 |
C12H16Cl3NO3 |
分子量 |
328.6 g/mol |
IUPAC 名称 |
diethylazanium;2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C8H5Cl3O3.C4H11N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3-5-4-2/h1-2H,3H2,(H,12,13);5H,3-4H2,1-2H3 |
InChI 键 |
CFIABBBIDUBPQY-UHFFFAOYSA-N |
规范 SMILES |
CC[NH2+]CC.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


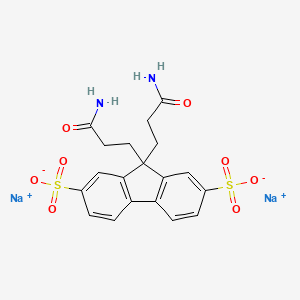
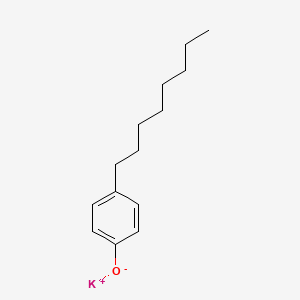

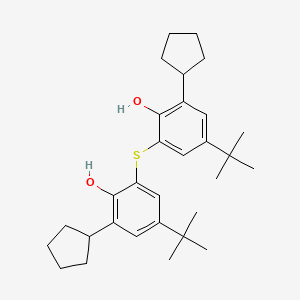
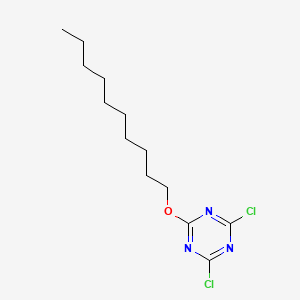
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)
